(3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Overview
Description
(3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the cyclopentyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
1,6-Dihydropyridine: A nitrogen-containing molecule used in various chemical transformations.
3-Nitrosalicylic Acid: Used as a corrosion inhibitor and in the electrodeposition of pyrrole.
Uniqueness
(3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-5-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-23-16-8-7-13(9-17(16)24-2)10-21-15-11-20(14-5-3-4-6-14)12-18(15)25-19(21)22/h7-9,14-15,18H,3-6,10-12H2,1-2H3/t15-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFUPAZZAWIGG-MAUKXSAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3CN(CC3OC2=O)C4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2[C@H]3CN(C[C@H]3OC2=O)C4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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